OT-R antagonist 1
Overview
Description
OT-R antagonist 1, also known as Oxytocin receptor antagonist 1, is a potent and selective nonpeptide low molecular weight OT-R antagonist . It inhibits oxytocin-evoked intracellular Ca2+ mobilization with an IC50 value of 8 nM .
Molecular Structure Analysis
The molecular formula of OT-R antagonist 1 is C28H29N3O4 . Its molecular weight is 471.55 . The chemical structure can be represented by the SMILES string: O=C ( [C@H] (C/1)N (C (C2=CC=C (C3=CC=CC=C3C)C=C2)=O)CC1=N/OC)NC [C@@H] (O)C4=CC=CC=C4 .Physical And Chemical Properties Analysis
OT-R antagonist 1 is a solid substance . It has a molecular weight of 471.55 and a molecular formula of C28H29N3O4 .Safety And Hazards
OT-R antagonist 1 is for research use only and is not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Future Directions
Given the role of the oxytocin receptor in regulating social function and psychological well-being, agonists of this receptor have considerable promise for the treatment of numerous neuropsychiatric conditions . The poor pharmacokinetic properties and blood–brain barrier penetration of peptide-based molecules means nonpeptide compounds like OT-R antagonist 1 have more commonly been the focus for central nervous system activity .
properties
IUPAC Name |
(2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)/b30-23-/t25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXGJPAYWMFXSF-UEEONYLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3C(=O)NC[C@H](C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
OT-R antagonist 1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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